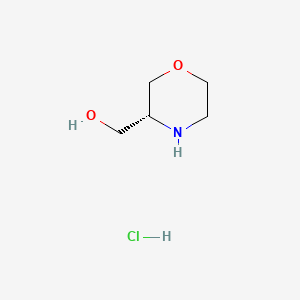

(R)-morpholin-3-ylmethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3R)-morpholin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUDHYXVXRFLY-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212377-10-0 | |

| Record name | [(3R)-morpholin-3-yl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-morpholin-3-ylmethanol hydrochloride: A Technical Guide to its Basic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties of (R)-morpholin-3-ylmethanol hydrochloride. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical and physical characteristics, basicity, synthesis, and its role as a versatile building block in medicinal chemistry.

Physicochemical Properties

This compound is a chiral organic compound that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | [(3R)-morpholin-3-yl]methanol;hydrochloride | PubChem[2] |

| CAS Number | 1212377-10-0 | BenchChem[1] |

| Molecular Formula | C₅H₁₂ClNO₂ | PubChem[2] |

| Molecular Weight | 153.61 g/mol | PubChem[2] |

| Appearance | Solid | Fluorochem |

| Purity | Typically >95% | Fluorochem |

| Storage | Inert atmosphere, room temperature | BLD Pharm[3] |

Basicity and pKa Determination

The basicity of this compound is attributed to the nitrogen atom within the morpholine ring. This nitrogen can be protonated to form the hydrochloride salt, a common strategy to improve the stability and solubility of amine-containing compounds.[1][4]

A predicted pKa of 14.85 has been reported for the free base, (S)-N-Boc-3-(hydroxymethyl)morpholine; however, this value likely corresponds to the hydroxyl proton and not the morpholine nitrogen, making it less relevant for characterizing the basicity of the amine.[6]

| Compound | pKa of Conjugate Acid | Source |

| Morpholine | 8.36 | R. Williams pKa Data[5] |

| N-Methylmorpholine | 7.38 | R. Williams pKa Data[5] |

| (R)-morpholin-3-ylmethanol | Estimated 7-8 | N/A |

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa of this compound can be experimentally determined using potentiometric titration. This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.

Materials and Equipment:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water, free of CO₂

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 10 mM).

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

-

Titration: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steep rise in the titration curve. The equivalence point can be determined from the inflection point of the curve, often found by taking the first or second derivative of the titration data.

Workflow for pKa Determination:

Synthesis

This compound is typically synthesized in a multi-step process. A common route involves the use of a chiral starting material to establish the stereocenter.

General Synthesis Protocol

A plausible synthetic route starts from a chiral precursor, which is then used to construct the morpholine ring. The final step is the formation of the hydrochloride salt.

Step 1: Synthesis of the Free Base, (R)-morpholin-3-ylmethanol A common method for synthesizing the free base involves the deprotection of a protected precursor. For example, (S)-(4-Benzylmorpholin-3-yl)methanol can be debenzylated via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

Step 2: Formation of the Hydrochloride Salt The hydrochloride salt is formed by treating the free base with hydrochloric acid.[1]

-

Dissolve the crude (R)-morpholin-3-ylmethanol free base in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane).

-

Add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution.

-

The addition of HCl protonates the basic nitrogen atom of the morpholine ring, leading to the precipitation of this compound.[1]

-

The solid salt can then be collected by filtration and dried.

Role in Drug Discovery and Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and experimental therapeutics.[7] Its presence can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.

This compound, with its specific stereochemistry and functional handles, is a valuable building block for creating libraries of chiral compounds for drug discovery.[1] It has been incorporated into molecules targeting a range of diseases.

Application in PI3K Inhibitor Synthesis

The morpholine moiety is a key structural feature in a class of phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an important therapeutic target.[8][9]

One notable example is the pan-PI3K inhibitor ZSTK474, which contains two morpholine groups.[7] Structure-activity relationship (SAR) studies on ZSTK474 and its analogs have demonstrated the importance of the morpholine scaffold for potent inhibitory activity.[7][10] (R)-morpholin-3-ylmethanol can be used to synthesize analogs of such inhibitors, where the chiral hydroxymethyl group can be used for further derivatization or to probe interactions within the enzyme's binding site.

The general role of chiral building blocks like this compound in the drug discovery process is illustrated in the following diagram.

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

This technical guide provides a foundational understanding of the basic properties of this compound. Its utility as a chiral building block, coupled with the favorable characteristics of the morpholine scaffold, ensures its continued importance in the field of drug discovery and development.

References

- 1. This compound | 1212377-10-0 | Benchchem [benchchem.com]

- 2. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1212377-10-0|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. 714971-28-5 CAS MSDS (3(S)-HYDROXYMETHYL-4-BOCMORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-morpholin-3-ylmethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-morpholin-3-ylmethanol hydrochloride is a chiral organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a morpholine ring with a stereocenter at the 3-position and a reactive hydroxymethyl group, makes it a valuable synthon for the creation of more complex molecules with potential therapeutic applications. The morpholine scaffold itself is a privileged structure in drug design, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to parent molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound.

Molecular Structure and Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-hydroxymethylmorpholine. The presence of the chiral center is a critical feature, as stereochemistry plays a pivotal role in the interaction of small molecules with biological targets.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its corresponding free base are presented in Table 1. It is important to note that while some experimental data for the free base is available, specific experimental values for the hydrochloride salt are not widely reported in the literature.

| Property | Value | Source |

| Chemical Name | [(3R)-morpholin-3-yl]methanol;hydrochloride | [1] |

| CAS Number | 1212377-10-0 | [2] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| InChI Key | WFLUDHYXVXRFLY-NUBCRITNSA-N | [2] |

| Canonical SMILES | C1COC--INVALID-LINK--CO.Cl | [1] |

| Appearance | White to yellow solid (predicted) | [3] |

| Melting Point (free base) | 70-76 °C | [4] |

| Boiling Point (free base) | 200-210 °C (at 760 mmHg) | [4] |

| Solubility (free base) | Soluble in water, ethanol, and chloroform | [4] |

Table 1: Physicochemical Properties of this compound and its free base.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the morpholine ring and the hydroxymethyl group. The proton at the chiral center (C3) is of particular interest, and its coupling with adjacent protons can provide information about the conformation of the morpholine ring. The protonation of the nitrogen atom by hydrochloric acid will influence the chemical shifts of neighboring protons.[2]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule. The chemical shifts of the carbons in the morpholine ring, particularly C3, are sensitive to the stereochemistry.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit a broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching of the alcohol and the N-H stretching of the ammonium group. C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ range, and C-O stretching vibrations for the ether and alcohol functionalities would appear in the fingerprint region (1260-1000 cm⁻¹).[2]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry of the free base would likely show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of water (H₂O) or the hydroxymethyl group (CH₂OH), and cleavage of the morpholine ring.[2]

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for morpholine ring protons, hydroxymethyl protons, and a broad signal for the ammonium proton. |

| ¹³C NMR | Five distinct carbon signals corresponding to the molecular structure. |

| IR | Broad O-H and N-H stretching bands (3400-3200 cm⁻¹), C-H stretching (3000-2850 cm⁻¹), and C-O stretching (1260-1000 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak for the free base, with fragmentation involving loss of H₂O and CH₂OH. |

Table 2: Predicted Spectroscopic Data for (R)-morpholin-3-ylmethanol and its hydrochloride salt.

Experimental Protocols

Synthesis of this compound

A common strategy for the synthesis of (R)-morpholin-3-ylmethanol involves the use of a chiral starting material to establish the desired stereochemistry. One such approach starts from (R)-epichlorohydrin or its derivatives.[2] A general workflow for the synthesis and subsequent hydrochloride salt formation is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Synthesis of the Free Base, (R)-morpholin-3-ylmethanol: A prominent method involves the deprotection of an N-protected precursor. For instance, an N-benzyl protected intermediate can be debenzylated via catalytic hydrogenation.

-

Reaction: Dissolve the N-protected (R)-morpholin-3-ylmethanol in a suitable solvent like ethanol.

-

Catalyst: Add a palladium-based catalyst (e.g., palladium hydroxide on carbon).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by techniques like TLC or LC-MS).

-

Work-up: Filter off the catalyst and concentrate the solvent under reduced pressure to obtain the crude free base. Purification can be achieved using column chromatography.

-

-

Formation of the Hydrochloride Salt:

-

Dissolution: Dissolve the crude (R)-morpholin-3-ylmethanol free base in an anhydrous organic solvent such as diethyl ether or ethyl acetate.[2]

-

Acidification: Add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution.[2]

-

Precipitation: The hydrochloride salt, being insoluble in the organic solvent, will precipitate out of the solution.[2]

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with the organic solvent, and dry under vacuum to yield the purified this compound. Recrystallization can be performed for further purification if necessary.

-

Role in Drug Discovery and Development

This compound serves as a crucial chiral building block for the synthesis of more complex and biologically active molecules. The morpholine moiety is known to enhance the pharmacokinetic properties of drug candidates.

Use as a Synthetic Intermediate

A significant application of (R)-morpholin-3-ylmethanol is in the construction of substituted triazine compounds. The nitrogen atom of the morpholine ring acts as a nucleophile, reacting with cyanuric chloride in a stepwise manner. This allows for the controlled introduction of various substituents onto the triazine core, enabling the generation of diverse chemical libraries for high-throughput screening.[2]

Caption: Synthesis of triazine derivatives from (R)-morpholin-3-ylmethanol.

Biological Context and Potential Applications

While specific biological targets for this compound itself are not well-documented in publicly available literature, the broader class of morpholine-containing compounds exhibits a wide range of biological activities. The stereochemistry at the C3 position is critical, and it is often the case that one enantiomer displays significantly higher potency or a different pharmacological profile compared to the other. For instance, the (S)-enantiomer of morpholin-3-ylmethanol has been investigated for its potential antimicrobial and cytotoxic properties.[5]

The incorporation of the (R)-morpholin-3-ylmethanol scaffold into larger molecules can lead to compounds with activities such as:

-

Anticancer agents

-

Antiviral agents

-

Agents targeting the central nervous system [6]

The development of drugs containing this chiral morpholine derivative often involves extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[2]

Conclusion

This compound is a key chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and the presence of versatile functional groups allow for its incorporation into a wide array of complex molecules. While detailed experimental data and specific biological targets for the compound itself are not extensively reported, its utility as a synthetic intermediate is well-established. Further research into the direct biological activities of this compound and the continued use of this scaffold in the synthesis of novel therapeutic agents will undoubtedly contribute to the advancement of medicinal chemistry.

References

- 1. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1212377-10-0 | Benchchem [benchchem.com]

- 3. This compound | 1212377-10-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

In-Depth Technical Guide on the Physicochemical Properties of (R)-morpholin-3-ylmethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-morpholin-3-ylmethanol hydrochloride is a chiral morpholine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural features, including a stereocenter and a primary alcohol, make it a valuable building block for the synthesis of complex pharmaceutical compounds.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, crucial properties for drug formulation and delivery.[2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its chemical identity, and available data on its melting point, solubility, and pKa. Detailed experimental protocols for the determination of these properties are also presented to aid researchers in their laboratory work.

Chemical Identity and Structure

This compound is the hydrochloride salt of the (R)-enantiomer of morpholin-3-ylmethanol. The presence of a chiral center at the C3 position of the morpholine ring is a key structural feature.[1]

Molecular Structure:

| Identifier | Value |

| IUPAC Name | [(3R)-morpholin-3-yl]methanol;hydrochloride[3][4] |

| CAS Number | 1212377-10-0[5][6][7] |

| Molecular Formula | C5H12ClNO2[4][5] |

| Molecular Weight | 153.61 g/mol [3][4] |

| Canonical SMILES | C1COC--INVALID-LINK--CO.Cl[3] |

| InChI Key | WFLUDHYXVXRFLY-NUBCRITNSA-N[4] |

Physicochemical Properties

| Property | Value/Information | Source/Comment |

| Melting Point | Data for the hydrochloride salt is not available. The melting point of the free base, (3R)-morpholin-3-ylmethanol, is reported to be in the range of 70-81°C.[8] | The melting point of the hydrochloride salt is expected to be significantly different from the free base. |

| Solubility | The hydrochloride salt is known to have enhanced water solubility compared to the free base.[2] While quantitative data for the (R)-enantiomer is not available, the hydrochloride salt of the (S)-enantiomer is reported to have a solubility of >50 mg/mL in water. | The increased solubility is advantageous for pharmaceutical formulations. |

| pKa | Experimental data for the hydrochloride salt is not available. The pKa of the parent compound, morpholine, is 8.49. A predicted pKa for the free base, (3R)-morpholin-3-ylmethanol, is 14.85±0.10.[8] | The pKa of the morpholine nitrogen is a key determinant of the compound's ionization state at physiological pH. |

| Appearance | Solid.[4] | |

| Purity | Commercially available with purities of 95% or higher.[4] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden the melting range.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)[10]

-

Capillary tubes (sealed at one end)[10]

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[10][11]

-

Loading the Capillary Tube: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10][11]

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.[10]

-

Set a rapid heating rate to determine an approximate melting point.[9]

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.[11]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). This range is the melting point of the substance.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the absorption and bioavailability of a drug substance.

Principle: The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. The shake-flask method is a common technique for determining equilibrium solubility.

Apparatus:

-

Shake-flask or orbital shaker with temperature control[12]

-

Vials or flasks with screw caps

-

Analytical balance

-

pH meter[12]

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Solutions: Prepare aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[12]

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in a sealed vial. The solid should be in excess to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. Periodically check for undissolved solid.[12]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.[12]

-

Concentration Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free base forms.

Principle: Potentiometric titration is a common and accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the substance while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.[13][14][15]

Apparatus:

-

Potentiometer with a calibrated pH electrode[14]

-

Burette

-

Stirrer

-

Titration vessel

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water or a co-solvent system (e.g., methanol-water) if solubility is limited.[13]

-

Titration:

-

Immerse the calibrated pH electrode and the stirrer in the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[14][15]

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[14]

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the morpholine ring and the hydroxymethyl group. The chemical shifts and coupling constants of the proton at the chiral center (C3) are particularly important for confirming the stereochemistry. The protonation of the nitrogen atom by HCl will influence the chemical shifts of the neighboring protons.[2]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The chemical shifts of the carbons in the morpholine ring, especially C3, are sensitive to the stereochemistry.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their functional groups. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber.

Expected Absorptions for this compound:

-

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the protonated amine (ammonium salt).

-

C-H stretch: Sharp peaks in the region of 3000-2850 cm⁻¹ from the methylene groups of the morpholine ring.

-

C-O stretch: A strong band in the region of 1150-1050 cm⁻¹ from the ether linkage in the morpholine ring and the primary alcohol.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a pharmaceutical salt like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This compound is a chiral building block with physicochemical properties that make it attractive for drug development. While some key experimental data for the hydrochloride salt, such as a definitive melting point, quantitative aqueous solubility, and an experimental pKa value, are not widely published, this guide provides a framework for its characterization. The outlined experimental protocols offer a starting point for researchers to generate these critical data, which are essential for formulation development, quality control, and regulatory submissions. Further studies to fully characterize this compound are warranted to support its application in the pharmaceutical industry.

References

- 1. This compound | 1212377-10-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 1212377-10-0 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chembk.com [chembk.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. who.int [who.int]

- 13. enamine.net [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

Storage conditions for (R)-morpholin-3-ylmethanol hydrochloride

An In-depth Technical Guide to the Storage and Handling of (R)-morpholin-3-ylmethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions for this compound. Due to the limited availability of extensive public stability data for this specific compound, this document combines information from supplier safety data sheets (SDS) and outlines a general experimental protocol for stability testing based on the International Council for Harmonisation (ICH) guidelines. This approach provides a robust framework for researchers to ensure the integrity of the compound in their investigations.

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical and physical stability of this compound. The following table summarizes the recommended storage conditions based on available data. Adherence to these guidelines will help minimize degradation and ensure the compound's integrity for research and development purposes.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | 2-8°C or Room Temperature | Specific temperature can vary by supplier. Refrigeration at 2-8°C is generally recommended for long-term storage to minimize degradation. For shorter periods, room temperature may be acceptable. Always refer to the supplier's specific recommendations. |

| Atmosphere | Inert Atmosphere | Storage under an inert gas like argon or nitrogen is advised to prevent oxidation.[1] This is particularly important for long-term storage or if the compound is known to be sensitive to air. |

| Light | Keep in a dark place | The compound may be light-sensitive. Storage in an opaque or amber container is recommended to prevent photolytic degradation. |

| Moisture | Keep container tightly closed in a dry and well-ventilated area.[1] | As a hydrochloride salt, the compound can be hygroscopic. A dry environment prevents the absorption of moisture, which can lead to chemical degradation and physical changes. The container should be sealed tightly after each use. |

Handling and Safety Precautions

This compound is classified as harmful and an irritant.[2] Appropriate personal protective equipment (PPE) should be used when handling this compound.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be necessary.

General Experimental Protocol for Stability Testing

While a specific, validated stability study for this compound is not publicly available, a general protocol based on the ICH Q1A(R2) guideline for stability testing of new drug substances can be adapted.[3][4] This protocol outlines the steps to assess the stability of the compound under various environmental conditions.

Objective

To evaluate the stability of this compound under defined storage conditions over a specified period. This involves subjecting the compound to long-term and accelerated stability studies and analyzing for any degradation or changes in physical and chemical properties.

Materials

-

This compound (multiple batches, if available)

-

Appropriate primary packaging (e.g., amber glass vials with inert caps)

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation (e.g., HPLC, GC, MS, KF titrator)

Experimental Procedure

-

Sample Preparation:

-

Aliquot the this compound into the chosen primary packaging.

-

Ensure the packaging is sealed to simulate the intended storage configuration.

-

-

Storage Conditions:

-

Place the samples in stability chambers set to the conditions outlined in Table 2.

-

Table 2: ICH Guideline Storage Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

-

Testing Schedule:

-

Analyze the samples at predetermined time points. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies.

-

-

Analytical Methods:

-

Develop and validate a stability-indicating analytical method, typically HPLC, capable of separating the parent compound from any potential degradation products.

-

Appearance: Visually inspect the sample for any changes in color or physical state.

-

Assay and Impurities: Quantify the amount of this compound and any degradation products.

-

Water Content: Determine the water content, especially if the compound is hygroscopic.

-

Forced Degradation Studies

To further understand the degradation pathways and to ensure the analytical method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to more extreme conditions than those used in accelerated stability testing.

-

Acid/Base Hydrolysis: Expose the compound to acidic and basic solutions at elevated temperatures.

-

Oxidation: Treat the compound with an oxidizing agent such as hydrogen peroxide.

-

Thermal Degradation: Heat the solid compound above the accelerated testing temperature.

-

Photostability: Expose the compound to light sources as specified in ICH Q1B.

Visualizations

Experimental Workflow for Stability Testing

Caption: A generalized workflow for conducting a stability study of this compound based on ICH guidelines.

Conclusion

While specific stability data for this compound is not extensively published, the available information provides clear guidance on its proper storage and handling. For rigorous applications in drug development, it is essential to conduct a formal stability study. The generalized protocol provided, based on ICH guidelines, offers a framework for researchers to generate the necessary data to ensure the quality, safety, and efficacy of their work. Always consult the supplier-specific safety data sheet for the most accurate and detailed information.

References

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold, a six-membered heterocyclic ring containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and bioavailability, have made it a ubiquitous component in a wide array of clinically successful drugs.[1][2][3][4] This technical guide provides a comprehensive overview of the role of the morpholine scaffold in drug design and development, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The versatility of the morpholine ring allows it to serve multiple roles in drug design. It can act as a key interacting element with biological targets, form the core scaffold of a molecule, or modulate pharmacokinetic and pharmacodynamic (PK/PD) properties to enhance the overall therapeutic profile of a compound.[5][6] Its incorporation has led to advancements in various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[7][8]

Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold

The morpholine moiety imparts several desirable properties to drug candidates. Its pKa of approximately 8.7 provides a weak basic nitrogen atom that can be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets.[9] The presence of the ether oxygen can act as a hydrogen bond acceptor, further contributing to target binding and solubility.[10]

From a pharmacokinetic perspective, the incorporation of a morpholine ring often leads to improved metabolic stability. The ring itself is relatively resistant to metabolism, and its presence can shield adjacent parts of the molecule from enzymatic degradation, thereby increasing the drug's half-life.[7] This leads to more favorable dosing regimens and improved patient compliance. Furthermore, the balanced lipophilic-hydrophilic nature of the morpholine scaffold can enhance membrane permeability and improve oral bioavailability.[10]

Quantitative Analysis of Morpholine-Containing Drugs

To illustrate the impact of the morpholine scaffold, this section provides quantitative data on the bioactivity and pharmacokinetic parameters of several FDA-approved drugs.

Bioactivity of Selected Morpholine-Containing Drugs

The following table summarizes the in vitro potency of representative morpholine-containing drugs against their primary biological targets.

| Drug | Therapeutic Class | Primary Target | Bioactivity Metric | Value |

| Gefitinib | Anticancer | EGFR Tyrosine Kinase | IC₅₀ | 26 - 57 nM[11] |

| Reboxetine | Antidepressant | Norepinephrine Transporter (NET) | Kᵢ | ~20-fold selectivity for NET over SERT[12] |

| Linezolid | Antibiotic | Bacterial Ribosome | MIC (S. aureus) | 1 - 4 µg/mL[13][14] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs

The table below presents key pharmacokinetic parameters for the same set of drugs, highlighting the favorable properties often conferred by the morpholine scaffold.

| Drug | Bioavailability | Half-life (t₁/₂) | Protein Binding | Clearance |

| Gefitinib | ~59%[3][4] | ~41 hours[3] | ~91%[3] | Rapid[4] |

| Reboxetine | ≥60%[1][7] | ~13 hours[1][15] | ~97%[7][15] | Primarily hepatic[7] |

| Linezolid | ~100% (oral)[16] | 3.4 - 7.4 hours[17] | ~31%[9][17] | ~100-200 mL/min[18] |

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and mechanisms of action for several key morpholine-containing drugs.

Gefitinib and the EGFR Signaling Pathway

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in various cancers. By blocking the ATP-binding site of the kinase domain, gefitinib inhibits downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[9][11]

PI3K/Akt/mTOR Pathway Inhibition

Several morpholine-containing compounds are potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently deregulated in cancer. The morpholine ring in these inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain.[15][19]

Linezolid's Mechanism of Action

Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. Its unique mechanism involves binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, a step that precedes the action of most other protein synthesis inhibitors.[20][21][22]

Reboxetine's Mechanism of Action

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression. It blocks the norepinephrine transporter (NET) on the presynaptic neuron, leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[2][4][7]

Detailed Experimental Protocols

To provide practical guidance for researchers, this section outlines detailed methodologies for the synthesis of a morpholine-containing drug and for key biological assays.

Synthesis of (S,S)-Reboxetine

This protocol describes an asymmetric synthesis of the active enantiomer of Reboxetine, starting from commercially available (S)-3-amino-1,2-propanediol.[23][24]

Step 1: Synthesis of (S)-5-(hydroxymethyl)morpholin-3-one

-

To a solution of (S)-3-amino-1,2-propanediol in a suitable solvent (e.g., acetonitrile/methanol), add chloroacetyl chloride and a base (e.g., triethylamine) at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Add a strong base (e.g., potassium tert-butoxide) in an appropriate solvent (e.g., tert-amyl alcohol) to effect cyclization.

-

Work up the reaction and purify the product by column chromatography to yield (S)-5-(hydroxymethyl)morpholin-3-one.

Step 2: Protection of the Hydroxyl and Amide Groups

-

Protect the primary alcohol of (S)-5-(hydroxymethyl)morpholin-3-one with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride).

-

Reduce the amide functionality to the corresponding amine using a reducing agent such as borane-tetrahydrofuran complex.

Step 3: Introduction of the Phenyl and Aryloxy Groups

-

Deprotect the primary alcohol.

-

Activate the resulting alcohol (e.g., by converting it to a mesylate or tosylate).

-

Perform a nucleophilic substitution with 2-ethoxyphenoxide.

-

Introduce the phenyl group via a Grignard reaction with phenylmagnesium bromide on a suitable electrophilic precursor derived from the morpholine intermediate.

Step 4: Deprotection and Salt Formation

-

Remove any remaining protecting groups.

-

Purify the final product by chromatography or recrystallization.

-

If desired, form a pharmaceutically acceptable salt (e.g., mesylate) by treating the free base with the corresponding acid.

EGFR Kinase Inhibition Assay

This protocol describes a continuous-read kinase assay to determine the potency of a test compound against EGFR.[10][20][25][26][27]

Materials:

-

Recombinant human EGFR (active kinase domain)

-

Test compound (e.g., Gefitinib) and control inhibitor (e.g., Staurosporine)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in the kinase assay buffer. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

-

Assay Plate Setup: Add the diluted test compound or control to the wells of the 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Kinase Reaction: Initiate the reaction by adding the diluted EGFR enzyme to each well. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the blank control values from all other readings. Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Norepinephrine Transporter (NET) Uptake Assay

This protocol describes a fluorescence-based assay to measure the inhibition of norepinephrine uptake by a test compound.[19][28][29][30][31]

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET)

-

Test compound (e.g., Reboxetine) and reference inhibitor (e.g., Desipramine)

-

Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or a fluorescent substrate for NET

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the HEK293-hNET cells in the microplate and allow them to adhere and form a confluent monolayer overnight.

-

Compound Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the diluted test compound or reference inhibitor to the wells and pre-incubate for 10-30 minutes at 37°C.

-

Substrate Addition: Add the fluorescent substrate solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of uptake. For inhibition studies, calculate the percent inhibition of the uptake rate for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Bacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of an antibiotic against a bacterial strain.[5][22][32][33][34][35]

Materials:

-

Test antibiotic (e.g., Linezolid)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Antibiotic Dilution: Prepare serial two-fold dilutions of the test antibiotic in CAMHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Conclusion

The morpholine scaffold has proven to be an exceptionally valuable building block in medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties have led to its incorporation into a multitude of successful drugs across diverse therapeutic areas. The ability of the morpholine ring to enhance solubility, improve metabolic stability, and interact favorably with a wide range of biological targets underscores its status as a privileged scaffold. This technical guide has provided a comprehensive overview of the role of morpholine in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways. It is anticipated that the continued exploration and innovative application of the morpholine scaffold will lead to the development of new and improved therapeutics for a wide range of diseases.

References

- 1. e-lactancia.org [e-lactancia.org]

- 2. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Reboxetine - Wikipedia [en.wikipedia.org]

- 13. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. benchchem.com [benchchem.com]

- 20. rsc.org [rsc.org]

- 21. microbiologyjournal.org [microbiologyjournal.org]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. promega.com [promega.com]

- 27. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. moleculardevices.com [moleculardevices.com]

- 31. moleculardevices.com [moleculardevices.com]

- 32. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 34. protocols.io [protocols.io]

- 35. benchchem.com [benchchem.com]

Importance of stereochemistry in (R)-morpholin-3-ylmethanol hydrochloride

An In-depth Technical Guide on the Core Importance of Stereochemistry in (R)-morpholin-3-ylmethanol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of modern pharmacology. The biological activity of a chiral molecule is intrinsically linked to its spatial configuration, often with one enantiomer providing the desired therapeutic effect while the other is inactive or even toxic. This technical guide provides an in-depth examination of the importance of stereochemistry through the lens of this compound, a valuable chiral building block in pharmaceutical synthesis. We will explore the stereospecific synthesis, analytical methods for determining enantiomeric purity, and the profound impact of the (R)-configuration on biological interactions, thereby providing a comprehensive resource for professionals in drug discovery and development.

The Fundamental Role of Chirality in Pharmacology

The majority of biological systems, including enzymes and receptors, are inherently chiral.[1] This property dictates that they interact stereoselectively with drug molecules. Enantiomers of a chiral drug, despite having identical chemical formulas, can exhibit vastly different pharmacodynamic and pharmacokinetic profiles.[2][3] One enantiomer might bind to a target receptor with high affinity, eliciting a therapeutic response, while its mirror image may not bind at all or could interact with a different target, leading to off-target effects.[2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[1][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines emphasizing the need to characterize the absolute stereochemistry of new chiral drugs.[2][4]

This compound: A Privileged Chiral Synthon

This compound is a specific chiral derivative of morpholine, a heterocyclic motif considered a "privileged scaffold" in medicinal chemistry.[1][5] The morpholine ring is favored in drug design as it can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability.[1][5][6]

The significance of this particular molecule lies in two key features:

-

The Morpholine Scaffold: A six-membered heterocycle providing a robust framework.[1][6]

-

The Chiral Center at C3: The specific (R)-configuration at the third position of the ring, which bears a hydroxymethyl group.[1]

This precise three-dimensional arrangement is crucial, as the (R)-enantiomer is a key building block for a variety of complex pharmaceutical agents, including kinase inhibitors and other targeted therapies.[1][6][7] Its utility is derived from the defined spatial orientation of the reactive hydroxymethyl group, which is often essential for precise interactions with biological targets.[1][7]

Stereoselective Synthesis and Analysis

Achieving high enantiomeric purity is paramount. The synthesis of this compound is typically accomplished through asymmetric synthesis or chiral resolution.

Synthetic Methodologies

A common strategy involves the deprotection of a readily available chiral precursor. The following protocol details the synthesis from an N-benzylated intermediate.

Experimental Protocols: Synthesis of (R)-morpholin-3-ylmethanol via Debenzylation [8]

-

Reaction Setup: Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (1.1 g, 5.4 mmol) in ethanol (25 mL) in a suitable reaction vessel.

-

Catalyst Addition: Add palladium hydroxide on activated carbon (20% loading, 0.7 g) and acetic acid (0.5 mL) to the solution.

-

Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1.2 bar) overnight. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the catalyst by filtration through a pad of Celite. Concentrate the filtrate by evaporation under reduced pressure.

-

Purification: Dissolve the resulting residue in a minimal amount of a tetrahydrofuran/ether mixture. Purify the solution using a strong cation exchange (SCX) column. Elute the column first with tetrahydrofuran to remove impurities, followed by elution of the desired product with ammonia-saturated methanol.

-

Salt Formation: Evaporate the solvent from the product-containing fractions under reduced pressure to yield (R)-morpholin-3-ylmethanol as an oil. Dissolve the free base in an anhydrous solvent (e.g., diethyl ether) and add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise to precipitate the hydrochloride salt.[1]

-

Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Analysis of Enantiomeric Purity

Confirming the enantiomeric excess (e.e.) of the final product is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this analysis.

Data Presentation: Chiral HPLC Analytical Method

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25°C |

| Expected Retention Time (R)-enantiomer | ~ 8.5 min |

| Expected Retention Time (S)-enantiomer | ~ 10.2 min |

Note: Retention times are illustrative and may vary based on the specific system and conditions.

Impact of Stereochemistry on Biological Activity: A Kinase Inhibition Model

The morpholine moiety is a common feature in kinase inhibitors.[6][9] The precise geometry of (R)-morpholin-3-ylmethanol is often what enables the final drug to fit effectively into the ATP-binding pocket of a target kinase.

Consider a hypothetical kinase inhibitor where the (R)-morpholin-3-ylmethanol fragment is incorporated. The hydroxymethyl group is positioned to act as a hydrogen bond donor, forming a critical interaction with a key amino acid residue (e.g., an aspartate) in the hinge region of the kinase. The morpholine oxygen may act as a hydrogen bond acceptor, further anchoring the molecule.

References

- 1. This compound | 1212377-10-0 | Benchchem [benchchem.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 8. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

(R)-morpholin-3-ylmethanol Hydrochloride: A Comprehensive Technical Guide for Drug Discovery

Introduction: In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. Among the vast array of morpholine-based building blocks, (R)-morpholin-3-ylmethanol hydrochloride has emerged as a particularly valuable chiral synthon. Its pre-defined stereochemistry at the C3 position, coupled with the reactive primary alcohol, offers a versatile platform for the construction of complex, enantiomerically pure molecules. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, physicochemical properties, and applications in drug discovery for an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties

(R)-morpholin-3-ylmethanol and its hydrochloride salt possess distinct properties that are crucial for their application in organic synthesis. A summary of these properties is presented in the tables below.

Table 1: Physicochemical Properties of (R)-morpholin-3-ylmethanol

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | [2] |

| CAS Number | 211053-49-5 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 78-81 °C | [1] |

| Boiling Point | 218 °C | [1] |

| Density | 1.045 g/cm³ | [1] |

| Solubility | Soluble in Chloroform | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 153.61 g/mol | [3] |

| CAS Number | 1212377-10-0 | [3][4] |

| IUPAC Name | [(3R)-morpholin-3-yl]methanol;hydrochloride | [3] |

| Appearance | Solid | [5] |

| Purity | 95% | [5] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Synthesis of this compound

The enantioselective synthesis of (R)-morpholin-3-ylmethanol is a critical step in its utilization as a chiral building block. Several strategies have been developed, primarily focusing on the use of chiral pool starting materials or asymmetric synthesis methodologies.

Synthesis via Debenzylation of a Chiral Precursor

A common and effective method involves the debenzylation of a protected (R)-morpholin-3-ylmethanol derivative. This approach leverages a readily available chiral precursor to yield the desired product with high fidelity.

Caption: Synthetic pathway from a protected precursor to the final hydrochloride salt.

-

Dissolution: Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (1.1 g, 5.4 mmol) in ethanol (25 mL).

-

Catalyst Addition: Add palladium hydroxide (20% on activated carbon, 0.7 g) and acetic acid (0.5 mL) to the solution.

-

Hydrogenation: Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).

-

Work-up: Upon completion of the reaction, remove the catalyst by filtration. Evaporate the solvent under reduced pressure to obtain the crude (R)-morpholin-3-ylmethanol.

-

Purification (Optional): The crude product can be purified by dissolving it in a suitable solvent and passing it through a strong cation exchange column. Elution with ammonia-saturated methanol yields the pure product. A yield of 57% has been reported for this step.[2]

-

Dissolution: Dissolve the crude or purified (R)-morpholin-3-ylmethanol free base in an anhydrous organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

-

Acidification: Add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can then be collected by filtration and dried to yield this compound.

Synthesis from Chiral Pool Starting Materials

Another prominent strategy for synthesizing (R)-morpholin-3-ylmethanol involves utilizing readily available chiral molecules, known as the "chiral pool." (R)-epichlorohydrin and its derivatives are particularly useful in this regard.[6] This approach establishes the desired stereochemistry from the outset.

Caption: A generalized workflow for the synthesis starting from a chiral epoxide.

During these multi-step syntheses, the use of protecting groups, such as benzyl or Boc (tert-butyloxycarbonyl), for the morpholine nitrogen is common to prevent unwanted side reactions.[6] Purification of intermediates at each stage is crucial and is often achieved using techniques like chromatography and recrystallization to ensure the high purity of the final product.[6]

Applications in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry due to its ability to impart favorable properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[6] this compound serves as a key chiral building block, allowing for the introduction of this beneficial moiety with precise stereochemical control. The presence of both a secondary amine and a primary alcohol provides two points for further chemical modification, making it a versatile synthon for constructing more complex chiral molecules.[6]

One notable application is in the synthesis of substituted triazine compounds.[6] Cyanuric chloride, a versatile building block, can be sequentially reacted with nucleophiles. The nitrogen of (R)-morpholin-3-ylmethanol can act as a nucleophile, displacing one of the chlorine atoms on the triazine ring.[6] The remaining chlorine atoms can then be substituted with other functional groups, enabling the creation of diverse chemical libraries for drug screening.[6]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of (R)-morpholin-3-ylmethanol and its hydrochloride salt.

¹H NMR of (3R)-morpholin-3-ylmethanol:

-

Solvent: CD₃OD

-

Frequency: 500 MHz

-

Chemical Shifts (δ): 2.9 (m, 3H), 3.3 (t, 1H), 3.5 (m, 3H), 3.7-3.9 (m, 2H)[2]

Conclusion

This compound is a highly valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and bifunctional nature allow for the efficient synthesis of complex, enantiomerically pure molecules. The incorporation of the morpholine moiety often leads to improved drug-like properties, making this synthon a key component in the medicinal chemist's toolbox. The synthetic routes outlined in this guide provide a solid foundation for researchers to access this important compound and leverage its potential in the creation of novel therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | 1212377-10-0 | Benchchem [benchchem.com]

Spectroscopic Profile of (R)-morpholin-3-ylmethanol hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (R)-morpholin-3-ylmethanol hydrochloride (CAS No: 1212377-10-0), a chiral building block of significant interest in pharmaceutical synthesis. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound can be effectively determined through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.0 - 9.5 | broad | NH₂⁺ |

| 4.5 - 5.5 | broad | OH |

| 4.0 - 4.4 | - | H on C6 (equatorial) |

| 3.9 - 4.3 | - | H on C5 (equatorial) |

| 3.6 - 4.0 | - | CH₂OH |

| 3.4 - 3.8 | - | H on C2 (axial) |

| 3.2 - 3.6 | - | H on C2 (equatorial) |

| 3.0 - 3.4 | - | H on C6 (axial) |

| 2.8 - 3.2 | - | H on C3 |

| 2.6 - 3.0 | - | H on C5 (axial) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 68 - 73 | C5 |

| 65 - 70 | C2 |

| 60 - 65 | CH₂OH |

| 55 - 60 | C3 |

| 45 - 50 | C6 |

Table 3: Infrared (IR) Spectroscopy Peak Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3000-2850 | Medium | C-H stretching |

| 1610-1550 | Medium | N-H bending |

| 1260-1000 | Strong | C-O stretching |

Table 4: Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| 118.086 | [M+H]⁺ (free base) |

| 100.076 | [M+H - H₂O]⁺ |

| 87.050 | [M+H - CH₂OH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain the ¹³C spectrum, with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon signals.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) at a low concentration (e.g., 1-10 µg/mL).

-

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. For structural elucidation, tandem mass spectrometry (MS/MS) experiments are performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

-

Data Processing: The resulting mass spectra are analyzed to determine the accurate mass of the molecular ion and to identify the characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for chemical structure elucidation is a critical process for ensuring comprehensive characterization.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

The Hydrochloride Salt Form in Chiral Compounds: A Technical Guide for Drug Development

For researchers, scientists, and drug development professionals, the journey of a chiral molecule from a promising candidate to a therapeutic agent is fraught with challenges. A critical, yet often underestimated, aspect of this journey is the selection of an appropriate salt form. The hydrochloride (HCl) salt, in particular, is a workhorse in the pharmaceutical industry, frequently employed to enhance the physicochemical properties of chiral active pharmaceutical ingredients (APIs), especially those containing basic amine functionalities. This in-depth technical guide explores the multifaceted role of the hydrochloride salt form in the context of chiral compounds, providing quantitative data, detailed experimental protocols, and visual workflows to aid in informed decision-making during drug development.

The Rationale for Hydrochloride Salts of Chiral Amines

Chiral drugs, which exist as enantiomers—non-superimposable mirror images—often exhibit stereoselective pharmacology and toxicology.[1] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1] Consequently, the development of single-enantiomer drugs is often preferred.

Many chiral APIs are weakly basic, primarily due to the presence of amine functional groups.[2] These free bases frequently suffer from poor aqueous solubility and chemical instability, which can severely limit their oral bioavailability and shelf-life.[3] Conversion to a hydrochloride salt is a widely adopted strategy to overcome these limitations. The protonation of the basic nitrogen atom by hydrochloric acid results in an ionic salt with significantly improved aqueous solubility and often enhanced stability.[3][4]

Impact on Physicochemical Properties: A Quantitative Perspective

The conversion of a chiral free base to its hydrochloride salt can profoundly alter its physicochemical properties. These changes are crucial for the drug's performance and manufacturability. The following tables summarize key quantitative data for representative chiral drugs, illustrating the impact of hydrochloride salt formation.

Table 1: Comparison of Physicochemical Properties of Sertraline Free Base and Hydrochloride Salt

| Property | Sertraline (Free Base) | Sertraline Hydrochloride | Reference(s) |

| Molecular Formula | C₁₇H₁₇Cl₂N | C₁₇H₁₈Cl₃N | [4][5] |

| Molecular Weight ( g/mol ) | 306.23 | 342.7 | [4] |

| Melting Point (°C) | Not specified | 243 - 245 | [6] |

| Aqueous Solubility | Poorly soluble | Soluble | [6] |